molecular formula C6H9NO2 B1313631 Methyl 2-cyano-2-methylpropanoate CAS No. 72291-30-6

Methyl 2-cyano-2-methylpropanoate

Cat. No. B1313631
CAS RN: 72291-30-6
M. Wt: 127.14 g/mol
InChI Key: TZPHOIMASXVLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-cyano-2-methylpropanoate” is a chemical compound with the CAS Number: 72291-30-6 . It has a molecular weight of 127.14 . It is a colorless to yellow liquid at room temperature .


Physical And Chemical Properties Analysis

“Methyl 2-cyano-2-methylpropanoate” is a colorless to yellow liquid . It is stored at room temperature . The compound has a molecular weight of 127.14 .

Scientific Research Applications

  • Polymer Production

    • Application : Methyl 2-cyano-2-methylpropanoate can be used in the production of polymers. For instance, it can be used to produce Poly(methyl 2-methylpropenoate), also known as Polymethyl methacrylate (PMMA) .
    • Method : The production involves polymerization of the methyl ester .
    • Outcome : PMMA is one of the best known polymers, used widely under trade names such as Lucite, Perspex and Altuglas .
  • Production of Sanitary Ware

    • Application : The cast sheet of PMMA is used in baths and other sanitary ware .
    • Method : The production involves casting the polymer into sheets .
    • Outcome : The resulting product is used in various sanitary applications .
  • Lighting Applications

    • Application : Lower molecular mass products, made by suspension or solution polymerization (Diakon), are used in car lights and domestic lighting .
    • Method : The production involves suspension or solution polymerization .
    • Outcome : The resulting product is used in various lighting applications .
  • Medical Applications

    • Application : Special grades of PMMA are used in diverse applications such as false teeth and eyes and as a major component of bone cements .
    • Method : The production involves creating special grades of the polymer .
    • Outcome : The resulting product is used in various medical applications .
  • Adhesives and Coatings

    • Application : The monomer is used in adhesives, surface coatings and in paints .
    • Method : The production involves using the monomer in various formulations .
    • Outcome : The resulting product is used in various industrial applications .
  • Pharmaceutical and Organic Synthesis

    • Application : Methyl 2-cyano-2-methylpropanoate is used as an intermediate for pharmaceutical and organic synthesis .
    • Method : The compound is used as an intermediate in various synthesis processes .
    • Outcome : The resulting product is used in the production of various pharmaceuticals .

Safety And Hazards

The safety information for “Methyl 2-cyano-2-methylpropanoate” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

methyl 2-cyano-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPHOIMASXVLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449946
Record name methyl 2-cyano-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-2-methylpropanoate

CAS RN

72291-30-6
Record name Propanoic acid, 2-cyano-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72291-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-2-methyl-propanoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072291306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 2-cyano-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-cyano-2-methyl-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500 milliliter (hereinafter abbreviated to "mL") flask equipped with a stirrer, a thermometer and two dropping funnels was charged with 203 g of N-methylpyrrolidone and 1.35 g of potassium cyanide, and to the content in the flask were added dropwise 40 g of prussic acid and 163 g of methyl methacrylate over a period of 4 hours, while the content was maintained at a temperature of 120° C. After the completion of the dropwise addition, the content was maintained at 120° C. for 2 hours to complete the reaction. As a result, methyl cyanoisobutyrate was formed at a conversion of methyl methacrylate (MMA) of 88.3% and at a selectivity of 98.1% based on the reacted MMA.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
203 g
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of cyano-acetic acid methyl ester (11 g, 111 mmol), Cs2CO3 (108 g, 333 mmol) and methyl iodide (35 mL, 556 mmol) in anhydrous DMF (300 mL) was stirred at r.t. for 3 days. Brine (100 mL) and ether (250 mL) were added, and the aqueous layer was extracted with additional ether (250 mL). The organic layers were combined, washed with water (4×200 mL), and dried over MgSO4. The solvent was evaporated to give 11 g of the title compound as a yellow oil. 1H NMR (CDCl3, 200 MHz): δ ppm=3.83 (s, 3H), 1.63 (s, 6H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-2-methylpropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyano-2-methylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyano-2-methylpropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyano-2-methylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyano-2-methylpropanoate

Citations

For This Compound
4
Citations
JY Xu, WH Cheng - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
… To a solution of methyl 2-cyano-2-methylpropanoate (5 g, 39.3 mmol) in methanol (20 ml), ammonia was added slowly at room temperature. After being stirred for 18 h at the room …
Number of citations: 7 scripts.iucr.org
S Brox, S Röser, T Husch, S Hildebrand… - …, 2016 - Wiley Online Library
… From the remaining compounds the two with the highest oxidative stability were taken, which were methyl 2-cyano-2-methylpropanoate (MCMP), and MCP. We included two additional …
M Arnaiz, E Goikolea, T Rojo, L Wittscher… - Journal of Power …, 2019 - Elsevier
In this work we report for the first time the use of 3-cyanopropionic acid methyl ester (CPAME), with vinylene carbonate (VC) as additive, as an alternative solvent when targeting high …
Number of citations: 10 www.sciencedirect.com
LA Graham - 2012 - wakespace.lib.wfu.edu
… One way to achieve this would be to replace the two acidic protons in the methyl cyanoacetate ligand with methyl groups, giving methyl-2-cyano-2methylpropanoate. Unfortunately, …
Number of citations: 0 wakespace.lib.wfu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.